REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:13]=[N:14][CH:15]2[CH2:17][CH2:16]2)=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][O:11][CH3:12])=[N:6][CH:7]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[C:3]([CH2:13][NH:14][CH:15]2[CH2:17][CH2:16]2)=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][O:11][CH3:12])=[N:6][CH:7]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 days
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
Ice was added to the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with aq. 1M NaOH
|
Type
|
EXTRACTION
|
Details
|
The aq. phase was extracted back with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (EtOAc/heptane 1:3→1:2→1:1→EtOAc)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=NC1)CCCOC)CNC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |